(R)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol
CAS No.:
Cat. No.: VC15840536
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O |
|---|---|
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | 2-[(3R)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C10H20N2O/c13-6-5-12-4-3-10(8-12)11-7-9-1-2-9/h9-11,13H,1-8H2/t10-/m1/s1 |
| Standard InChI Key | ONIVFDDYIKWBRU-SNVBAGLBSA-N |
| Isomeric SMILES | C1CN(C[C@@H]1NCC2CC2)CCO |
| Canonical SMILES | C1CC1CNC2CCN(C2)CCO |
Introduction
Synthesis and Preparation
The synthesis of (R)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol typically involves multi-step organic reactions. These reactions often require precise control over conditions such as temperature, solvents, and catalysts to achieve high yields and purity. In industrial settings, flow microreactor systems may be utilized to enhance efficiency and sustainability.
Potential Applications and Research Findings
While specific research findings on (R)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol are scarce, compounds with similar structures are explored for their pharmacological properties. The presence of a pyrrolidine ring and a cyclopropylmethyl group suggests potential interactions with biological targets, making them relevant in drug development.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| (R)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol | C10H20N2O | 184.28 g/mol | 1354010-14-2 |
| (R)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid | C10H18N2O2 | 198.26 g/mol | 1354011-14-5 |
| 2-Chloro-1-[(R)-3-(cyclopropyl-Methyl-aMino)-pyrrolidin-1-yl]-ethanone | C10H17ClN2O | 216.70778 g/mol | 1354010-28-8 |
These compounds share similar structural features but differ in their functional groups, which can significantly affect their biological activity and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume